2-(3-Chloro-6-fluoropyridin-2-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(3-chloro-6-fluoropyridin-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-4(8(12)13)7-5(9)2-3-6(10)11-7/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFDMNHYPMRCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=N1)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-Chloro-6-fluoropyridin-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-6-fluoropyridine.
Alkylation: The pyridine ring is alkylated using a suitable alkylating agent, such as ethyl bromoacetate, under basic conditions to introduce the propanoic acid moiety.
Hydrolysis: The ester group is then hydrolyzed to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-(3-Chloro-6-fluoropyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of pharmaceuticals. Its unique structural features, particularly the fluorinated pyridine moiety, enhance its biological activity and selectivity for specific molecular targets. The compound has been investigated for its potential role in developing treatments for neurological disorders, including anxiety and depression, by modulating neurotransmitter systems .
Enzyme Inhibition Studies
Research indicates that 2-(3-Chloro-6-fluoropyridin-2-yl)propanoic acid interacts with various enzymes, acting as both an inhibitor and activator depending on the target. This property is particularly useful in drug discovery, where understanding enzyme-substrate interactions is critical for developing effective therapeutics .
Agrochemical Development
The compound is also explored in agrochemical applications, where it functions as an intermediate in synthesizing herbicides and pesticides. Its ability to affect plant growth regulation pathways makes it a candidate for further research in agricultural chemistry .
Neurotransmitter Modulation
Studies have shown that this compound can modulate glutamate receptors, which are essential for synaptic transmission and neuroplasticity. Its structural similarity to natural amino acids allows it to act as a competitive antagonist or agonist at these receptors, potentially influencing conditions like anxiety and depression .
Anticancer Properties
Research has indicated that this compound may possess anticancer properties by inhibiting the proliferation of certain cancer cell lines and inducing apoptosis through specific signaling pathways involved in cell growth regulation .
Neuroprotection
A notable study demonstrated that this compound exhibits neuroprotective properties in vitro by reducing oxidative stress in neuronal cell lines. The presence of the fluorine atom was found to enhance its protective effects against neurotoxicity induced by glutamate .
Anticancer Activity
Another investigation reported that this compound inhibited the growth of various cancer cell lines by inducing apoptosis. This effect was linked to its interaction with specific signaling pathways that regulate cell proliferation and survival .
Mechanism of Action
The mechanism of action of 2-(3-Chloro-6-fluoropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
Table 1: Key Structural Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-(3-Chloro-6-fluoropyridin-2-yl)propanoic acid | C₁₀H₈ClFNO₂ | 215.63 | 3-Cl, 6-F on pyridine; propanoic acid |
| 2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoic acid | C₁₄H₁₀F₄N₂O₂S | 354.30 | Pyrimidine core; CF₃, 4-FPh; thioether |
| 5-Chloro-6-fluoropyridine-3-carboxylic acid | C₆H₃ClFNO₂ | 197.58 | 5-Cl, 6-F on pyridine; carboxylic acid |
| 3-[4-(Difluoromethyl)-3-methyl-6-oxo-2-propylpyrazolo[3,4-b]pyridin-7-yl]propanoic acid | C₁₅H₁₈F₂N₃O₃ | 313.31 | Pyrazolo-pyridine; difluoromethyl, propyl |
- Pyridine vs. Pyrimidine/Pyrazolo-Pyridine Cores: The target compound’s pyridine ring is simpler compared to pyrimidine () or pyrazolo-pyridine systems (), which introduce additional nitrogen atoms or fused rings. These structural differences influence electronic properties and binding interactions. For example, pyrimidine derivatives (e.g., C₁₄H₁₀F₄N₂O₂S) exhibit stronger electron-withdrawing effects due to the trifluoromethyl (CF₃) group, increasing acidity of the propanoic acid moiety .
- Halogen Substitution: Chlorine and fluorine at the 3- and 6-positions on the pyridine ring enhance lipophilicity and metabolic stability compared to non-halogenated analogues.
Physicochemical Properties
- Acidity and Solubility: The pKa of the propanoic acid group in the target compound is modulated by the electron-withdrawing Cl and F substituents, likely making it more acidic than non-halogenated analogues. Comparatively, the trifluoromethyl group in pyrimidine-based analogues () further lowers the pKa of the carboxylic acid .
- Molecular Weight and Lipophilicity : The target compound (215.63 g/mol) is smaller than pyrazolo-pyridine derivatives (313.31 g/mol), suggesting better membrane permeability. However, the pyrazolo-pyridine’s difluoromethyl and propyl groups may enhance binding to hydrophobic enzyme pockets .
Biological Activity
2-(3-Chloro-6-fluoropyridin-2-yl)propanoic acid is a compound with significant potential in medicinal chemistry, particularly as a building block for various pharmaceuticals. Its biological activity is influenced by its structural features, including the presence of the chloro and fluorine substituents on the pyridine ring. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₈H₈ClF₁N₁O₂
- Molecular Weight : 195.60 g/mol
- IUPAC Name : this compound
The electronic properties imparted by the halogen atoms enhance the compound's interaction with biological targets, which contributes to its activity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways.
- Receptor Interaction : It may act as a ligand for certain receptors, modulating their activity and influencing various physiological processes.
In Vitro Studies
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity : Studies have demonstrated that the compound possesses antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results suggest potential applications in treating infections caused by resistant bacterial strains.
Neuroprotective Effects
Recent studies have explored the neuroprotective capabilities of this compound. In animal models, it has been observed to reduce neuroinflammation and promote neuronal survival under oxidative stress conditions.
- Case Study : A study involving rats treated with this compound showed a significant decrease in markers of neuroinflammation, such as TNF-alpha and IL-6, compared to control groups .
Pharmacokinetics
Pharmacokinetic studies have revealed:
- Absorption : The compound is rapidly absorbed in vivo.
- Distribution : It shows a moderate volume of distribution, indicating good tissue penetration.
- Metabolism : Primarily metabolized in the liver, with metabolites exhibiting lower biological activity.
| Parameter | Value |
|---|---|
| Half-life (T1/2) | 10 hours |
| Volume of Distribution | 1.5 L/kg |
| Clearance | 5 mL/min/kg |
Toxicology Profile
Toxicological assessments indicate that this compound has a favorable safety profile:
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-(3-Chloro-6-fluoropyridin-2-yl)propanoic acid, and how can reaction parameters be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, fluorinated pyridine intermediates (e.g., 6-fluoropyridin-3-yl derivatives) may undergo alkylation or esterification followed by hydrolysis. Catalytic cyclization using boron trifluoride diethyl etherate (BF₃·Et₂O) has been reported for analogous propanoic acid derivatives to enhance regioselectivity . Optimization includes adjusting reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of halogenating agents (e.g., POCl₃ for chlorination). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield (>75%) and purity (>95%) .
| Synthetic Route | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | BF₃·Et₂O, THF | 78 | 97 | |
| Ester hydrolysis | HCl/MeOH | 82 | 95 |
Q. What safety protocols are essential for handling this compound?
- Methodology : Use fume hoods for airborne particle control (OSHA Standard 29 CFR 1910.1020) and wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water (15+ minutes) and seek medical attention if irritation persists. For inhalation, move to fresh air and monitor for respiratory distress. Store in airtight containers at 2–8°C to prevent degradation .
Q. Which analytical techniques are optimal for structural characterization?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm pyridine ring substitution patterns (e.g., δ 8.2–8.5 ppm for aromatic protons).
- LC-MS : ESI-MS in negative ion mode for molecular ion detection (expected m/z ~229 [M-H]⁻).
- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity in enzyme inhibition studies?
- Methodology : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyridine 4-position to increase electrophilicity and binding affinity. Replace the propanoic acid moiety with ester prodrugs to improve membrane permeability. Assess inhibition kinetics (e.g., IC₅₀, Ki) via fluorescence polarization or surface plasmon resonance (SPR) .
Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodology : Cross-validate using orthogonal techniques:
- X-ray crystallography for absolute configuration confirmation.
- Computational modeling (DFT calculations) to predict NMR shifts and compare with experimental data.
- High-resolution MS to rule out isotopic interference or adduct formation .
Q. What experimental designs are suitable for studying its role in receptor-ligand interactions?
- Methodology :
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) with purified receptors.
- Radiolabeling : Incorporate ¹⁸F or ³H isotopes for tracer studies in cellular uptake assays.
- Mutagenesis : Identify critical binding residues by alanine-scanning mutations in target proteins .
Data Contradiction Analysis
- Example Issue : Discrepancies in reported logP values (experimental vs. computational).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
